Desmosterol

Übersicht

Beschreibung

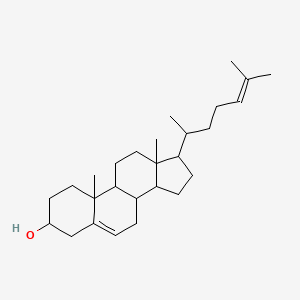

. Structurally, desmosterol has a similar backbone to cholesterol, with the exception of an additional double bond. It is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis .

Wissenschaftliche Forschungsanwendungen

Desmosterol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Rolle als Zwischenprodukt in der Cholesterinbiosynthese aus. Es wird durch das Enzym 24-Dehydrocholesterin-Reduktase in Cholesterin umgewandelt . This compound wirkt auch als Agonist für den Liver-X-Rezeptor, der an der Regulation des Lipidstoffwechsels und von Entzündungsreaktionen beteiligt ist .

Ähnliche Verbindungen:

Cholesterin: Das unmittelbare Produkt der Desmosterolreduktion, mit einer ähnlichen Struktur, jedoch ohne die zusätzliche Doppelbindung.

Lanosterol: Ein weiteres Zwischenprodukt im Cholesterinbiosyntheseweg, mit einer anderen Struktur und Funktion.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Rolle als direkter Vorläufer von Cholesterin im Bloch-Weg. Seine zusätzliche Doppelbindung unterscheidet es strukturell von Cholesterin und anderen Sterolzwischenprodukten .

Wirkmechanismus

Target of Action

Desmosterol (Cholesta-5,24-dien-3β-ol) is a lipid present in the membrane of phytoplankton and an intermediate product in cholesterol synthesis in mammal cells . It primarily targets the 3β-hydroxysterol 24-reductase (DHCR24) enzyme, which catalyzes the conversion of this compound to cholesterol . It also acts as a specific agonist of the nuclear receptor RORγ .

Mode of Action

This compound interacts with its targets, DHCR24 and RORγ, to modulate cholesterol homeostasis and immune responses. The interaction with DHCR24 leads to the conversion of this compound to cholesterol . As an agonist of RORγ, this compound can elevate the expression of RORγ at mRNA and protein levels .

Biochemical Pathways

This compound is a critical intermediate in the Bloch pathway of cholesterol biosynthesis . It plays a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes . The genes enrolled in the oxidative process and cholesterol homeostasis pathway are significantly down-regulated by this compound treatment .

Pharmacokinetics

As an intermediate in cholesterol biosynthesis, it is known to be synthesized in cells and then either converted to cholesterol or incorporated into cell membranes .

Result of Action

This compound’s action results in a decrease in cellular reactive oxygen species (ROS) levels and an upregulation of key inflammatory genes including IL-6, TNF-α, and IFN-γ . These changes underscore the vital physiological actions of this compound in inflammatory and oxidative processes possibly via RORγ .

Action Environment

This compound is highly enriched in red/brown algae, indicating that its production and action can be influenced by the marine environment . .

Biochemische Analyse

Biochemical Properties

Desmosterol interacts with various enzymes and proteins in the body. It is involved in the oxidative conversion of sterols with cholesterol oxidase, followed by high-performance liquid chromatographic (HPLC) analysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is a major endogenous liver X receptor (LXR) ligand involved in LXR/retinoid X receptor (RXR) activation and macrophage foam cell formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the activation of the LXR/RXR pathway, which plays a crucial role in cholesterol homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is analyzed using HPLC, which allows for the quantification of sterols under specific conditions .

Metabolic Pathways

This compound is involved in the alternative pathway of cholesterol synthesis. It interacts with various enzymes and cofactors in this process .

Subcellular Localization

This compound is primarily located in the cell membrane, where it plays a crucial role in maintaining proper physical properties like fluidity and rigidness . It is also part of lipid rafts .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Desmosterol kann durch Reduktion von 24-Dehydrocholesterin unter Verwendung des Enzyms 24-Dehydrocholesterin-Reduktase synthetisiert werden . Diese Reaktion ist ein Schlüsselschritt im Bloch-Weg der Cholesterinbiosynthese.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion aus biologischen Quellen wie Phytoplankton oder durch chemische Synthese. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Flüssigchromatographie- und Massenspektrometrietechniken, um this compound von anderen Sterolen zu isolieren und zu reinigen .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationreaktionen eingehen, um verschiedene Oxysterole zu bilden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Säuren oder Basen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Substitution: Starke Säuren wie Schwefelsäure oder Basen wie Natriumhydroxid werden bei Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Cholesterin: Das Hauptprodukt, das aus der Reduktion von this compound gebildet wird.

Oxysterole: Verschiedene Oxysterole werden durch Oxidationreaktionen gebildet.

Vergleich Mit ähnlichen Verbindungen

Cholesterol: The immediate product of desmosterol reduction, with a similar structure but lacking the additional double bond.

Lanosterol: Another intermediate in the cholesterol biosynthesis pathway, with a different structure and function.

Uniqueness of this compound: this compound is unique due to its specific role as the immediate precursor to cholesterol in the Bloch pathway. Its additional double bond distinguishes it structurally from cholesterol and other sterol intermediates .

Eigenschaften

IUPAC Name |

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSXSVCZWQODGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861864 | |

| Record name | Cholesta-5,24-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-04-2 | |

| Record name | DESMOSTEROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.